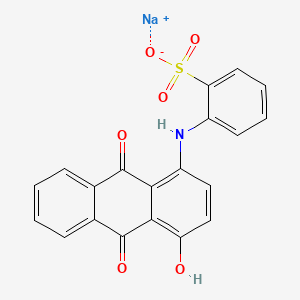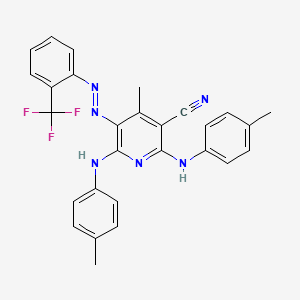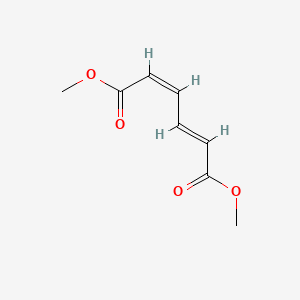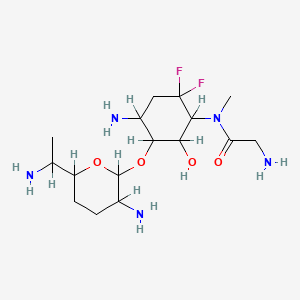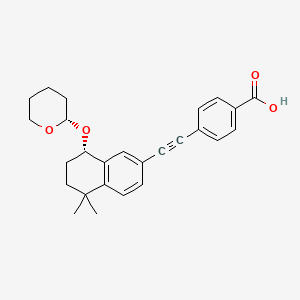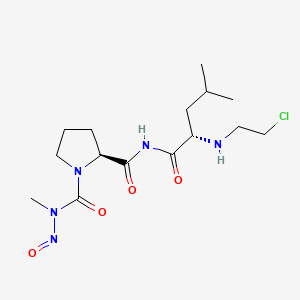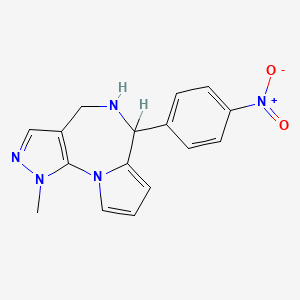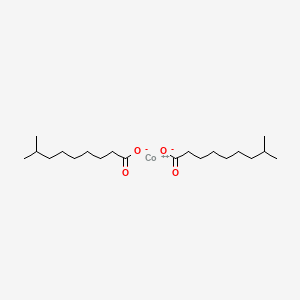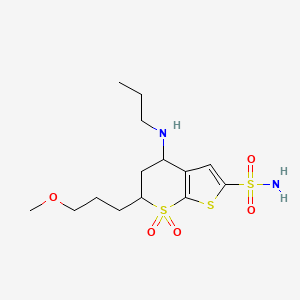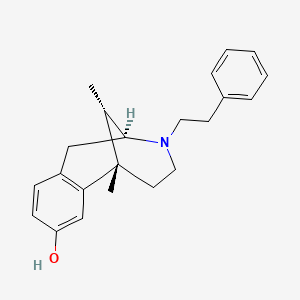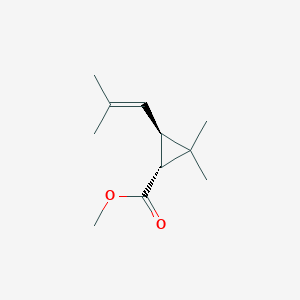
Methyl trans-chrysanthemate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl Chrysanthemate, Trans-(+)- . It is a chemical compound with the molecular formula C11H18O2 . This compound is a methyl ester derivative of chrysanthemic acid and is commonly used in various applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: Methyl Chrysanthemate, Trans-(+)- can be synthesized through the esterification of chrysanthemic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of Methyl Chrysanthemate, Trans-(+)- involves large-scale esterification processes. The reaction is conducted in continuous reactors where chrysanthemic acid and methanol are continuously fed into the reactor along with the acid catalyst. The product is then purified through distillation to obtain the desired ester in high purity .
化学反応の分析
Types of Reactions: Methyl Chrysanthemate, Trans-(+)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chrysanthemic acid.
Reduction: Reduction reactions can convert it back to chrysanthemic alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Chrysanthemic acid.
Reduction: Chrysanthemic alcohol.
Substitution: Various substituted chrysanthemates depending on the nucleophile used
科学的研究の応用
Methyl Chrysanthemate, Trans-(+)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including insecticidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents
作用機序
The mechanism of action of Methyl Chrysanthemate, Trans-(+)- involves its interaction with specific molecular targets. It is known to act on the nervous system of insects, leading to paralysis and death. The compound targets the sodium channels in the nerve cells, disrupting the normal transmission of nerve impulses. This action makes it an effective insecticide .
類似化合物との比較
Chrysanthemic Acid: The parent compound from which Methyl Chrysanthemate is derived.
Chrysanthemic Alcohol: The reduced form of chrysanthemic acid.
Other Chrysanthemates: Various esters of chrysanthemic acid with different alcohols.
Uniqueness: Methyl Chrysanthemate, Trans-(+)- is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Its trans configuration also contributes to its effectiveness as an insecticide compared to other similar compounds .
特性
CAS番号 |
24141-52-4 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3/t8-,9+/m1/s1 |
InChIキー |
ITNHSNMLIFFVQC-BDAKNGLRSA-N |
異性体SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OC)C |
正規SMILES |
CC(=CC1C(C1(C)C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



